Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

Vue d'ensemble

Description

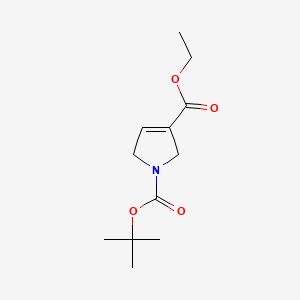

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a chemical compound with the molecular formula C12H19NO4. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. The compound is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of N-Boc-diallylamine with ethyl acrylate in the presence of a palladium catalyst. The reaction proceeds through a cyclization process, forming the desired pyrrole derivative.

Another method involves the reaction of N-Boc-2,5-dihydro-1H-pyrrole with ethyl chloroformate. The reaction is typically carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactions. The starting materials, N-Boc-diallylamine and ethyl acrylate, are combined in a reactor with a palladium catalyst. The reaction mixture is heated to the appropriate temperature and stirred for a specified period to ensure complete conversion. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyrrole-3-carboxylic acid derivative.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrole ring to a dihydropyrrole.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc protecting group.

Major Products Formed

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives or dihydropyrrole derivatives.

Substitution: Deprotected pyrrole derivatives with potential for further functionalization.

Applications De Recherche Scientifique

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the nitrogen atom, allowing for selective reactions at other sites on the molecule. The ester group can undergo hydrolysis or transesterification, leading to the formation of different derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the Boc and ethyl groups.

Comparaison Avec Des Composés Similaires

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate can be compared with other similar compounds, such as:

N-Boc-2,5-dihydro-1H-pyrrole: Lacks the ethyl ester group, making it less reactive in esterification reactions.

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the Boc protecting group, making it more reactive at the nitrogen atom.

N-Boc-2,3-dihydro-1H-pyrrole: Has a different substitution pattern on the pyrrole ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the Boc protecting group and the ethyl ester group, providing a balance of stability and reactivity that is useful in various synthetic applications.

Activité Biologique

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its structure, characterized by a dihydropyrrole ring and a Boc (tert-butyloxycarbonyl) protecting group, allows for various chemical modifications that enhance its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₉NO

- Molecular Weight : 241.28 g/mol

- CAS Number : 146257-00-3

- Purity : ≥98% .

This compound exhibits its biological activity primarily through modulation of ion channels and interaction with various enzymes. The compound has been shown to influence mitochondrial function, which is crucial for energy metabolism and apoptosis in cells. Its ability to modulate ion channels suggests potential applications in neuropharmacology and cardiology .

1. Ion Channel Modulation

Research indicates that this compound can modulate ion channel activity, which is vital for maintaining cellular excitability and signaling. This modulation can lead to alterations in neurotransmitter release and muscle contraction .

2. Anticancer Activity

In studies focusing on cancer treatment, derivatives of pyrrole compounds have demonstrated promising anticancer properties. This compound may serve as a pharmacophore in developing new anticancer agents due to its structural features that allow for the formation of diverse molecular scaffolds .

3. Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. This potential makes it a candidate for further exploration in the development of new antimicrobial therapies .

Case Study 1: Ion Channel Modulation

A study investigating the effects of this compound on neuronal cells found that the compound significantly altered ion channel conductance, leading to enhanced neuronal excitability. This property could be leveraged in treating neurological disorders where ion channel dysfunction is a factor .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. Results indicated an IC₅₀ value ranging from 10 to 20 µM, demonstrating significant antiproliferative effects compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer, Ion channel modulation | 10 - 20 | Potential as a drug scaffold |

| Ethyl 1H-indole-3-carboxylate | Antiviral | 15 - 25 | Known for its role in antiviral therapies |

| 2,5-Dimethyl-1H-pyrrole-3-carboxylate | Antifungal | 12 - 18 | Used in natural product synthesis |

Research Findings

Recent studies have highlighted the versatility of this compound in organic synthesis as well as its biological applications. It serves as an intermediate in synthesizing more complex heterocycles that may have enhanced biological activities . Furthermore, ongoing research aims to better understand its pharmacokinetics and optimize its therapeutic potential.

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 2,5-dihydropyrrole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOXYTICVUYNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707421 | |

| Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146257-00-3 | |

| Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.